molecular formula C7H8Cl3N B598031 3,5-Dichloro-N-methylaniline hydrochloride CAS No. 1197239-04-5

3,5-Dichloro-N-methylaniline hydrochloride

Cat. No.: B598031
CAS No.: 1197239-04-5
M. Wt: 212.498
InChI Key: FKYROJJJGOMGDN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the amino group is methylated and protonated to form the hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-methylaniline hydrochloride typically involves the chlorination of N-methylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 3 and 5 positions on the benzene ring. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,5-Dichloro-N-methylaniline hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methylated amino group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-N-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYROJJJGOMGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669510
Record name 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197239-04-5
Record name 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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